molecular formula C21H29FO3 B1208675 9-Fluoro-17beta-hydroxy-6alpha,17-dimethylandrost-4-ene-3,11-dione CAS No. 3801-35-2

9-Fluoro-17beta-hydroxy-6alpha,17-dimethylandrost-4-ene-3,11-dione

Cat. No. B1208675
CAS RN: 3801-35-2
M. Wt: 348.5 g/mol
InChI Key: ROEQORMRPIEYSE-FXZCQDAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Fluoro-17beta-hydroxy-6alpha,17-dimethylandrost-4-ene-3,11-dione is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

  • Chemical Reactions and Derivatives :

    • Jennings and Bengtson (1978) investigated the reactions of similar compounds with hydrogen fluoride, leading to derivatives like 5alpha-fluoro-4alpha-ol. These findings are significant for understanding the chemical properties and potential applications of 9-Fluoro-17beta-hydroxy-6alpha,17-dimethylandrost-4-ene-3,11-dione in synthesis processes Jennings and Bengtson, 1978.
  • Synthesis and Antiinflammatory Properties :

    • Toscano et al. (1977) synthesized and examined the anti-inflammatory properties of similar steroid compounds, emphasizing the relevance of halogenation in enhancing stability and bioactivity, which could be applicable to the study of 9-Fluoro-17beta-hydroxy-6alpha,17-dimethylandrost-4-ene-3,11-dione Toscano et al., 1977.
  • Metabolic Transformations :

    • Stanley, Kent, and Rodgers (1997) studied the metabolic transformation of fluoxymesterone, a similar compound, in horses. Understanding these metabolic pathways can provide insights into the behavior of 9-Fluoro-17beta-hydroxy-6alpha,17-dimethylandrost-4-ene-3,11-dione in biological systems Stanley, Kent, and Rodgers, 1997.
  • Detection in Doping Control :

    • Parr et al. (2008) focused on detecting similar compounds in sports doping control. This research is relevant for understanding how 9-Fluoro-17beta-hydroxy-6alpha,17-dimethylandrost-4-ene-3,11-dione might be identified in similar contexts Parr et al., 2008.
  • Microbial Transformation Studies :

    • Xiong et al. (2006) explored the microbial transformation of androst-4-ene-3,17-dione by Beauveria bassiana. This research is important for biotechnological applications, potentially including the transformation of 9-Fluoro-17beta-hydroxy-6alpha,17-dimethylandrost-4-ene-3,11-dione Xiong et al., 2006.

properties

CAS RN

3801-35-2

Product Name

9-Fluoro-17beta-hydroxy-6alpha,17-dimethylandrost-4-ene-3,11-dione

Molecular Formula

C21H29FO3

Molecular Weight

348.5 g/mol

IUPAC Name

(6S,8S,9R,10S,13S,14S,17S)-9-fluoro-17-hydroxy-6,10,13,17-tetramethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C21H29FO3/c1-12-9-16-14-6-8-20(4,25)19(14,3)11-17(24)21(16,22)18(2)7-5-13(23)10-15(12)18/h10,12,14,16,25H,5-9,11H2,1-4H3/t12-,14-,16-,18-,19-,20-,21-/m0/s1

InChI Key

ROEQORMRPIEYSE-FXZCQDAKSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@]([C@]3(CC(=O)[C@@]2([C@@]4(C1=CC(=O)CC4)C)F)C)(C)O

SMILES

CC1CC2C3CCC(C3(CC(=O)C2(C4(C1=CC(=O)CC4)C)F)C)(C)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(=O)C2(C4(C1=CC(=O)CC4)C)F)C)(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Fluoro-17beta-hydroxy-6alpha,17-dimethylandrost-4-ene-3,11-dione
Reactant of Route 2
9-Fluoro-17beta-hydroxy-6alpha,17-dimethylandrost-4-ene-3,11-dione
Reactant of Route 3
9-Fluoro-17beta-hydroxy-6alpha,17-dimethylandrost-4-ene-3,11-dione
Reactant of Route 4
9-Fluoro-17beta-hydroxy-6alpha,17-dimethylandrost-4-ene-3,11-dione
Reactant of Route 5
9-Fluoro-17beta-hydroxy-6alpha,17-dimethylandrost-4-ene-3,11-dione
Reactant of Route 6
9-Fluoro-17beta-hydroxy-6alpha,17-dimethylandrost-4-ene-3,11-dione

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